molecular formula C18H14F3NO4 B2851402 5-Methoxy-2-(4-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)phenol CAS No. 879568-06-6

5-Methoxy-2-(4-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)phenol

Cat. No.: B2851402
CAS No.: 879568-06-6
M. Wt: 365.308
InChI Key: UBXVJVWFAZRFEI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)phenol is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)phenol typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming phenolic derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the trifluoromethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted phenols, isoxazoles, and trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Isoxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)phenol would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol: Lacks the trifluoromethyl group.

    2-(4-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)phenol: Lacks the methoxy group at the 5-position.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 5-Methoxy-2-(4-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)phenol may confer unique properties such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c1-24-11-5-3-10(4-6-11)15-16(26-22-17(15)18(19,20)21)13-8-7-12(25-2)9-14(13)23/h3-9,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXVJVWFAZRFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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